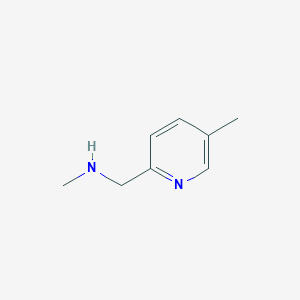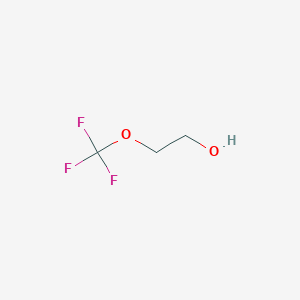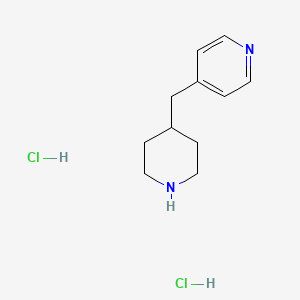
N-Methyl-1-(5-methylpyridin-2-YL)methanamine
Descripción general
Descripción
N-Methyl-1-(5-methylpyridin-2-yl)methanamine: is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 5-position and a methanamine group at the 2-position, with an additional methyl group attached to the nitrogen atom of the methanamine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Reductive Amination: : One common method to synthesize N-Methyl-1-(5-methylpyridin-2-yl)methanamine involves the reductive amination of 5-methylpyridine-2-carbaldehyde with methylamine. The reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.
-
N-Alkylation: : Another method involves the N-alkylation of 1-(5-methylpyridin-2-yl)methanamine with methyl iodide or methyl bromide in the presence of a base such as potassium carbonate.
Reaction Conditions: This reaction is typically performed in an aprotic solvent like acetonitrile or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : N-Methyl-1-(5-methylpyridin-2-yl)methanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Common Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Conditions: Typically carried out in organic solvents at room temperature or slightly elevated temperatures.
-
Reduction: : The compound can be reduced to form secondary amines or other reduced products.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.
-
Substitution: : The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Conditions: Reactions are typically carried out in polar solvents at various temperatures depending on the reactivity of the substituents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Secondary amines such as N-methyl-1-(5-methylpyridin-2-yl)ethanamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: N-Methyl-1-(5-methylpyridin-2-yl)methanamine can be used as a ligand in coordination chemistry to form complexes with transition metals, which can act as catalysts in various organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
Drug Development: The compound’s structure makes it a potential candidate for the development of new drugs, particularly those targeting the central nervous system due to its ability to interact with neurotransmitter receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry
Material Science: this compound can be used in the development of new materials with specific electronic or optical properties.
Agriculture: It may be used in the formulation of agrochemicals to enhance crop protection and yield.
Mecanismo De Acción
The mechanism by which N-Methyl-1-(5-methylpyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The compound’s pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-1-(pyridin-2-yl)methanamine: Lacks the methyl group at the 5-position of the pyridine ring.
N-Methyl-1-(3-methylpyridin-2-yl)methanamine: Has the methyl group at the 3-position instead of the 5-position.
N-Methyl-1-(4-methylpyridin-2-yl)methanamine: Has the methyl group at the 4-position instead of the 5-position.
Uniqueness
N-Methyl-1-(5-methylpyridin-2-yl)methanamine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and binding interactions. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
N-methyl-1-(5-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-3-4-8(6-9-2)10-5-7/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNBCWHCSGAXRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1369609.png)






